6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 6-chloro-2-(4-propylphenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions to introduce the carbonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride involves its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for labeling and modifying proteins in proteomics research . The compound can target specific amino acid residues, such as lysine and cysteine, leading to the formation of stable amide or thioester bonds .
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline-4-carbonyl chloride: Lacks the 4-propylphenyl group, making it less hydrophobic and potentially less reactive in certain applications.
2-(4-Propylphenyl)quinoline-4-carbonyl chloride: Lacks the chlorine atom at the 6-position, which may affect its reactivity and binding properties.
Uniqueness
6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride is unique due to the presence of both the 6-chloro and 4-propylphenyl groups, which enhance its hydrophobicity and reactivity. These structural features make it particularly useful for specific applications in proteomics and organic synthesis .
Properties
IUPAC Name |
6-chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-2-3-12-4-6-13(7-5-12)18-11-16(19(21)23)15-10-14(20)8-9-17(15)22-18/h4-11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWMJNSQLYAXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199603 | |
Record name | 6-Chloro-2-(4-propylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-17-1 | |
Record name | 6-Chloro-2-(4-propylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(4-propylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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